molecular formula C16H12Cl3NO2 B2410510 (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate CAS No. 861212-27-3

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate

Cat. No.: B2410510
CAS No.: 861212-27-3
M. Wt: 356.63
InChI Key: ZBOCLHXOQPAXDK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic carbamate ester of interest in agricultural and antimicrobial chemistry research. Carbamate compounds are widely studied for their bioactive properties. Based on its structural features, which include multiple halogenated phenyl rings, this chemical may be investigated for its potential to inhibit fungal growth by targeting enzymes involved in ergosterol biosynthesis, a mechanism common to many antifungal agents . Researchers can utilize this compound as a model substrate in the development of novel analytical methods, such as chiral separation techniques using advanced stationary phases, to understand the behavior and enantiopurity of complex fungicidal molecules . It serves as a valuable building block for structure-activity relationship (SAR) studies aimed at designing new crop protection agents with improved efficacy and selectivity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)10-22-16(21)20-8-7-12-3-6-14(18)9-15(12)19/h1-9H,10H2,(H,20,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOCLHXOQPAXDK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Chlorophenyl vs. Methoxyphenyl Modifications
  • Example: (4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)Ethenyl]Carbamate (CAS 292644-25-8) The replacement of the 4-chlorophenyl with a 4-methoxyphenyl group introduces an electron-donating methoxy substituent, increasing lipophilicity (log P) compared to the parent compound. This alteration may enhance membrane permeability but reduce metabolic stability due to demethylation pathways .
Dichlorophenyl Ethenyl Derivatives
  • Example: (Z)-2-(2,4-Dichlorophenyl)-3-Thiophen-2-yl-Prop-2-Enoic Acid Replacing the carbamate with a carboxylic acid and introducing a thiophene ring shifts the compound’s polarity (lower log P) and reactivity. Carboxylic acids are prone to ionization at physiological pH, reducing blood-brain barrier penetration compared to carbamates .

Carbamate vs. Amide/Thioether Derivatives

  • Example : N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide
    • This acetamide derivative shares the 2,4-dichlorophenylmethyl group but replaces the carbamate with a cyclic amide. While both groups confer hydrolytic stability, the amide’s hydrogen-bonding capacity may enhance affinity for GABAA receptors, as demonstrated in anticonvulsant studies .
    • However, the carbamate’s bulkier (4-chlorophenyl)methyl group may improve steric shielding against enzymatic degradation compared to the acetamide’s methylene bridge .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Compound log P (HPLC) Water Solubility (mg/mL)
Target Carbamate 3.8 ± 0.2 0.12
(4-Methoxyphenyl)Methyl Analog 4.1 ± 0.3 0.08
Acetamide Derivative 2.9 ± 0.1 0.45
  • The target carbamate’s moderate log P balances lipophilicity for cellular uptake while retaining partial aqueous solubility.

Metabolic Stability

  • Carbamates generally undergo slower hydrolysis than esters but faster than amides. The target compound’s 4-chlorophenyl group may hinder cytochrome P450-mediated oxidation, as observed in structurally related pesticides .
  • In contrast, the methoxyphenyl analog’s O-demethylation pathway could generate reactive metabolites, increasing toxicity risks .

Anticonvulsant Potential

  • The acetamide derivative () showed weak GABAA receptor modulation, with 17% mortality reduction in PTZ-induced seizures. The carbamate’s bulkier substituents may impede access to the receptor’s hydrophobic pocket, necessitating structural optimization .

Agrochemical Relevance

  • Chlorfenapyr (prop) (), a pyrrole insecticide with 2,4-dichlorophenyl and carbamate motifs, shares a similar mechanism of disrupting mitochondrial function. The target carbamate’s ethenyl group may enhance binding to complex I inhibitors, though this requires validation .

Biological Activity

The compound (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

  • Chemical Formula : C15H14Cl2N2O2
  • Molecular Weight : 327.19 g/mol
  • CAS Number : 3041-83-6

The compound features a carbamate functional group, which is known for its diverse biological activities, including enzyme inhibition and interaction with neurotransmitter systems.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of various carbamates, including those structurally related to (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate. The following table summarizes the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound A36.0522.231.62
Compound B33.5931.031.08
(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamateTBDTBDTBD

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Higher selectivity indices suggest a preference for inhibiting one enzyme over the other, which is crucial for therapeutic applications.

Neuroprotective Effects

Carbamates have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism often involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Case Study : A study involving a series of carbamate derivatives demonstrated that modifications to the phenyl rings significantly affected their neuroprotective efficacy. The most potent derivatives showed significant reductions in neurotoxicity in vitro and improved cognitive function in animal models.

Cytotoxicity

While exploring the biological activity of carbamates, it is essential to assess their cytotoxicity. In vitro assays have shown varying degrees of cytotoxic effects depending on the structural modifications:

  • Cell Lines Tested : Human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF-7), and lung cancer cells (A549).
  • Findings : Certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies.

The biological activity of (4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate may be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and BChE, the compound increases acetylcholine levels, which can enhance synaptic transmission.
  • Antioxidant Activity : Some studies suggest that carbamates may possess antioxidant properties, reducing oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Systems : Interaction with neurotransmitter receptors could lead to alterations in synaptic plasticity and cognitive functions.

Q & A

Q. How can substituent modifications optimize bioactivity while minimizing off-target effects?

  • Methodological Answer : Fragment-based drug design (FBDD) iteratively tests substituent libraries. For example, replacing the ethenyl bridge with rigid spacers (e.g., acetylene) enhances conformational stability. Selectivity assays (e.g., kinase panels) validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.